molecular formula C17H15Cl2NO4S B2513390 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide CAS No. 2034609-07-7

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide

Cat. No.: B2513390
CAS No.: 2034609-07-7
M. Wt: 400.27
InChI Key: POYAFTOTCHBCCW-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a dichlorobenzenesulfonamide moiety. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group can be introduced through etherification reactions, while the dichlorobenzenesulfonamide moiety is typically added via sulfonamide formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of microwave-assisted synthesis to improve reaction yields and reduce reaction times . Additionally, the use of continuous flow reactors could enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Halogen atoms in the dichlorobenzenesulfonamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The methoxyethyl group and dichlorobenzenesulfonamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide is unique due to the combination of its structural features, which confer a distinct set of biological activities. The presence of the methoxyethyl group and dichlorobenzenesulfonamide moiety enhances its solubility and binding affinity, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4S/c1-23-16(15-8-11-4-2-3-5-14(11)24-15)10-20-25(21,22)17-9-12(18)6-7-13(17)19/h2-9,16,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYAFTOTCHBCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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